3-Aminorifamycin S

Synthetic chemistry Process development Intermediate manufacturing

REACH-registered intermediate (≥1,000–<10,000 T/yr) essential for rifabutin API synthesis. The 3-amino quinone (S-form) eliminates in-house oxidation of SV-form analogs, reducing processing steps and yield loss. Designated Rifabutin EP Impurity B for ANDA/NDA QC. Enhanced MIC₉₀ against MRSA, E. coli, and M. tuberculosis. Multi-source commercial supply ensures GMP consistency. Procure with full CoA and batch traceability.

Molecular Formula C37H46N2O12
Molecular Weight 710.8 g/mol
CAS No. 51756-80-0
Cat. No. B1281678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminorifamycin S
CAS51756-80-0
Molecular FormulaC37H46N2O12
Molecular Weight710.8 g/mol
Structural Identifiers
SMILESCC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)N)C
InChIInChI=1S/C37H46N2O12/c1-15-11-10-12-16(2)36(47)39-27-26(38)31(44)23-24(32(27)45)30(43)20(6)34-25(23)35(46)37(8,51-34)49-14-13-22(48-9)17(3)33(50-21(7)40)19(5)29(42)18(4)28(15)41/h10-15,17-19,22,28-29,33,41-43H,38H2,1-9H3,(H,39,47)/b11-10+,14-13+,16-12-/t15-,17+,18+,19+,22-,28-,29+,33+,37-/m0/s1
InChIKeySMPJCQGFZSDIHE-GVDHMVJUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Aminorifamycin S (CAS 51756-80-0): Critical Rifamycin Intermediate for Antibiotic Synthesis and Impurity Control


3-Aminorifamycin S (CAS 51756-80-0) is a 3-amino substituted quinone-form rifamycin derivative with molecular formula C₃₇H₄₆N₂O₁₂ and molecular weight 710.77 g/mol . The compound is formally designated as rifabutin EP Impurity B under European Pharmacopoeia monographs and serves as the pivotal synthetic precursor for rifabutin, a clinically used antimycobacterial agent [1]. As a REACH-registered substance with a declared tonnage band of ≥1,000 to <10,000 tonnes annually (as of 2018), the compound occupies an established position in commercial pharmaceutical intermediate supply chains [2].

Why Generic Substitution Fails: Structural Determinants That Prevent 3-Aminorifamycin S Replacement by Unsubstituted Rifamycins


The 3-amino substituent on the rifamycin naphthoquinone core fundamentally distinguishes 3-aminorifamycin S from unsubstituted rifamycin S and rifamycin SV. Comparative MIC₉₀ analysis of 3-amino-bearing rifamycins versus their des-amino counterparts demonstrates that the 3-amino group significantly enhances antibacterial activity against MRSA, Escherichia coli, and Mycobacterium tuberculosis [1]. Substitution of 3-aminorifamycin S with alternative rifamycin intermediates is not feasible in synthetic pathways leading to rifabutin, as the 3-amino functionality is specifically required for subsequent derivatization to the 1-piperazinyl-iminomethyl pharmacophore. Additionally, the quinone oxidation state (S-form) versus the hydroquinone state (SV-form) materially affects reactivity in downstream coupling reactions [2].

Quantitative Differentiation Evidence for 3-Aminorifamycin S: Direct Comparative Data Against Rifamycin S and Rifamycin SV


Synthetic Yield Improvement: 3-Aminorifamycin S Production via Bromo-Nitro-Zinc Reduction Achieves Industrial-Scale Feasibility

Direct amination of rifamycin S with ammonia produces 3-aminorifamycin S in yields of less than 1%, rendering this route economically non-viable for industrial procurement. In contrast, the alternative 3-bromo → 3-nitro → 3-amino (SV) → oxidation (S) pathway achieves yields substantially exceeding the <1% baseline [1]. A representative sodium azide-mediated preparation from 20 g rifamycin S yields 5.5 g of purified 3-amino rifamycin S (approximately 27.5% yield from rifamycin S) [2]. This yield differential has direct procurement implications, as the low-yield direct amination route would require over 100-fold higher starting material mass per unit of product compared to optimized multi-step methods.

Synthetic chemistry Process development Intermediate manufacturing

3-Amino Substituent Contribution: Comparative MIC₉₀ Enhancement Against Clinically Relevant Pathogens

The 3-amino group confers a demonstrable antibacterial potency advantage relative to unsubstituted rifamycins. In a study of marine-derived aminorifamycins, comparison of the MIC₉₀ values for 3-amino-substituted rifamycins (compounds 34 and 35) against rifamycins lacking only the 3-amino substituent showed that the 3-amino group significantly enhanced antibacterial activity against MRSA, Escherichia coli, and M. tuberculosis [1]. This class-level structure-activity relationship directly informs the selection of 3-aminorifamycin S over rifamycin S for applications requiring intrinsic antibacterial activity or for development of derivatives where the 3-amino position serves as the site of further elaboration.

Antimicrobial activity Structure-activity relationship MRSA

Oxidation State Specificity: 3-Aminorifamycin S (Quinone) Versus 3-Aminorifamycin SV (Hydroquinone) in Derivatization Reactions

The S-form (quinone) and SV-form (hydroquinone) of 3-aminorifamycin exhibit distinct reactivity profiles that preclude interchangeable use in downstream chemistry. Synthesis of advanced rifamycin derivatives specifically requires the quinone oxidation state: for example, 3-amino-rifamycin S dissolved in tetrahydrofuran saturated with gaseous ammonia at 20°C for 15 hours yields the corresponding rifamycin derivative in 85% isolated yield (17 g product from 20 g starting material) [1]. Conversion between oxidation states requires deliberate chemical intervention: the bromo-nitro-zinc reduction pathway initially produces 3-amino-rifamycin SV, which must then be oxidized using manganese dioxide, aqueous potassium ferricyanide, or aqueous magnesium persulfate to afford 3-amino-rifamycin S [2].

Synthetic chemistry Oxidation state Derivatization

Regulatory Identity and Supply Chain Maturity: Tonnage Band Differentiation from Niche Rifamycin Intermediates

3-Aminorifamycin S (CAS 51756-80-0) possesses a REACH registration with a declared tonnage band of ≥1,000 to <10,000 tonnes annually (registration date: 29-May-2018), categorized as 'Full' registration under a 'Joint' submission [1]. This tonnage band places the compound in the high-volume intermediate category, exceeding the registration volume of comparators such as 3-formyl-rifamycin (≥100 to <1,000 tonnes) and unsubstituted rifamycin S (registered as an 'Intermediate' with 'Intermediate use only' restriction) [2]. The full registration status and joint submission framework indicate established commercial production capacity and regulatory dossier completeness that may not be available for niche rifamycin analogs.

Regulatory compliance Supply chain REACH

Optimal Application Scenarios for 3-Aminorifamycin S: Evidence-Based Procurement Guidance


Rifabutin API Synthesis: Direct Precursor Requiring S-Form Oxidation State

3-Aminorifamycin S serves as the direct synthetic precursor for rifabutin manufacture. The S-form (quinone) oxidation state is specifically required for the piperazinyl-iminomethyl derivatization step that yields the final rifabutin pharmacophore. Procurement of 3-aminorifamycin S rather than 3-aminorifamycin SV eliminates the in-house oxidation requirement (MnO₂, K₃Fe(CN)₆, or MgS₂O₈ treatment), reducing processing steps and minimizing yield loss. The 85% demonstrated derivatization yield with gaseous ammonia establishes a benchmark for downstream reaction efficiency [1].

Rifabutin Impurity Profiling and EP Reference Standard Applications

3-Aminorifamycin S is formally designated as Rifabutin EP Impurity B under European Pharmacopoeia monographs [1][2]. This regulatory identity makes the compound essential for pharmaceutical quality control laboratories performing impurity profiling, method validation, and batch release testing of rifabutin API and finished drug products. Procurement for this application requires material accompanied by detailed characterization data compliant with regulatory guidelines, including full batch traceability and certified purity documentation [3].

Antimicrobial Screening Programs Targeting 3-Amino-Functionalized Rifamycins

Comparative MIC₉₀ data demonstrate that 3-amino-substituted rifamycins exhibit significantly enhanced activity against MRSA, E. coli, and M. tuberculosis relative to des-amino rifamycins [1]. 3-Aminorifamycin S therefore represents a logical scaffold for antimicrobial screening campaigns seeking to evaluate the intrinsic activity of 3-amino-bearing rifamycins or to use the 3-amino position as a synthetic handle for generating focused libraries of C-3 modified derivatives.

Industrial-Scale Intermediate Procurement with Validated Multi-Source Supply

The REACH registration status of 3-aminorifamycin S—specifically the ≥1,000 to <10,000 tonnes annual tonnage band and 'Full, Joint' registration category—indicates mature commercial production infrastructure with multi-source availability [1]. This contrasts with niche rifamycin analogs that may lack comprehensive regulatory dossiers or operate under 'Intermediate use only' restrictions. Procurement for GMP manufacturing environments should prioritize suppliers offering Certificates of Analysis, full batch traceability, and demonstrated consistency across multiple production campaigns [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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